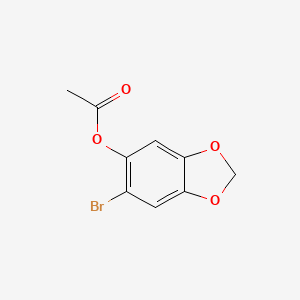
6-Bromo-1,3-benzodioxol-5-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-1,3-benzodioxol-5-yl acetate: is an organic compound with the molecular formula C9H7BrO4. It is a derivative of benzodioxole, a bicyclic compound consisting of a benzene ring fused with a dioxole ring. The presence of a bromine atom at the 6th position and an acetate group at the 5th position makes this compound unique and of interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1,3-benzodioxol-5-yl acetate typically involves the bromination of 1,3-benzodioxole followed by acetylation. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like benzoyl peroxide. The brominated intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity.
化学反应分析
Types of Reactions: 6-Bromo-1,3-benzodioxol-5-yl acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The acetate group can be oxidized to form carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: Formation of 6-substituted benzodioxole derivatives.
Oxidation: Formation of 6-bromo-1,3-benzodioxol-5-carboxylic acid.
Reduction: Formation of 1,3-benzodioxole.
科学研究应用
Chemistry: 6-Bromo-1,3-benzodioxol-5-yl acetate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules that may have potential therapeutic effects.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 6-Bromo-1,3-benzodioxol-5-yl acetate is not well-studied. its derivatives may interact with various molecular targets, including enzymes and receptors, through mechanisms such as enzyme inhibition or receptor binding. The exact pathways would depend on the specific derivative and its intended application.
相似化合物的比较
- 6-Bromo-1,3-benzodioxole-5-carboxylic acid
- Methyl 6-bromo-1,3-benzodioxole-5-carboxylate
- 6-Bromo-1,3-benzodioxole-5-carboxamide
Uniqueness: 6-Bromo-1,3-benzodioxol-5-yl acetate is unique due to its specific functional groups, which confer distinct reactivity and potential applications compared to its analogs. The presence of both a bromine atom and an acetate group allows for diverse chemical transformations and the synthesis of a wide range of derivatives.
属性
CAS 编号 |
5460-53-7 |
|---|---|
分子式 |
C9H7BrO4 |
分子量 |
259.05 g/mol |
IUPAC 名称 |
(6-bromo-1,3-benzodioxol-5-yl) acetate |
InChI |
InChI=1S/C9H7BrO4/c1-5(11)14-7-3-9-8(2-6(7)10)12-4-13-9/h2-3H,4H2,1H3 |
InChI 键 |
UKDCWLIQPVTVOD-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=C(C=C2C(=C1)OCO2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[3,4-Bis(propoxycarbonylamino)phenyl]arsonic acid](/img/structure/B14724931.png)
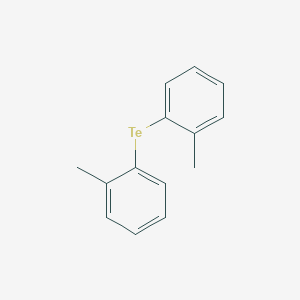
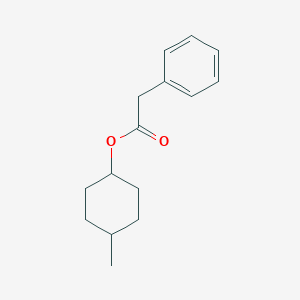

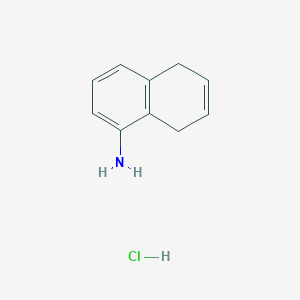

![1a,6a-Dihydrocyclopropa[a]inden-6(1H)-one](/img/structure/B14724956.png)
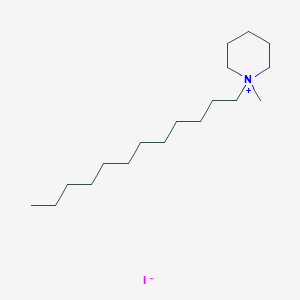
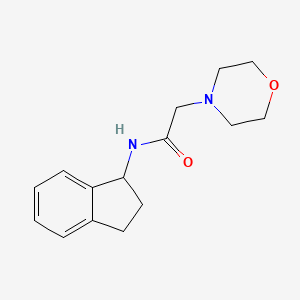

![3-Hydroxy-4-[2-(2-hydroxy-5-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14724989.png)
